2,6-Difluorophenylacetonitrile

Catalog No.
S703507
CAS No.
654-01-3
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenylacetonitrile

CAS Number

654-01-3

Product Name

2,6-Difluorophenylacetonitrile

IUPAC Name

2-(2,6-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

GVAYBGQTAADLJS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC#N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)F

2,6-Difluorophenylacetonitrile is an organic compound with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions and an acetonitrile functional group. This compound is characterized by its high solubility in various solvents and has been identified as having significant biological activity, making it of interest in pharmaceutical research and development .

Currently, there's no documented information regarding the specific mechanism of action of 2,6-difluorophenylacetonitrile in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

Organic Synthesis:

The presence of the nitrile group (C≡N) and the fluorine atoms on the phenyl ring make 2,6-Difluorophenylacetonitrile an interesting building block for organic synthesis. The nitrile group can be readily transformed into various functional groups, allowing researchers to create complex organic molecules. Additionally, the fluorine atoms can influence the reactivity of the molecule, making it potentially useful in designing new reactions or catalysts [PubChem: 2,6-Difluorophenylacetonitrile, ].

Medicinal Chemistry:

The combination of an aromatic ring, a nitrile group, and fluorine atoms is a common motif found in many bioactive molecules. 2,6-Difluorophenylacetonitrile could serve as a starting material for the synthesis of novel drug candidates. Researchers could explore its potential for various therapeutic applications by introducing functional groups and studying its biological activity [NCBI-Bookshelf: Fluorine in Medicinal Chemistry and Chemical Biology, ].

Material Science:

Fluorinated aromatic compounds are often used in the development of new materials with specific properties. 2,6-Difluorophenylacetonitrile's structure could be of interest for researchers exploring materials with unique electrical, optical, or self-assembling properties. Further investigation into its behavior and potential for incorporation into polymers or other materials would be needed [ScienceDirect: Fluorinated polymers, ].

Due to its reactive acetonitrile group. Notably, it can undergo:

  • Nucleophilic substitutions: The presence of the acetonitrile group allows for nucleophilic attack, leading to the formation of substituted derivatives.
  • Condensation reactions: It readily reacts with amines or other nucleophiles to form more complex molecules. For instance, it can condense with 4,6-dichloro-N-methylpyrimidin-2-amine derivatives to produce various intermediates useful in medicinal chemistry .
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids.

Research indicates that 2,6-difluorophenylacetonitrile exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied as a potential precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating HIV infections. Its derivatives have shown promising antiviral properties, enhancing its relevance in drug design .

The synthesis of 2,6-difluorophenylacetonitrile can be achieved through several methods:

  • Direct Fluorination: Starting from phenylacetonitrile, fluorination using fluorinating agents can introduce the fluorine substituents at the desired positions.
  • Nucleophilic Substitution: The sodium salt of phenylacetonitrile can react with fluorinated electrophiles to yield the difluorinated product.
  • Condensation Reactions: As noted earlier, condensation with specific amines can also lead to the formation of this compound .

2,6-Difluorophenylacetonitrile finds applications primarily in:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those targeting viral infections.
  • Chemical Research: Utilized in studies exploring new synthetic pathways and reaction mechanisms due to its reactive nature.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.

Interaction studies involving 2,6-difluorophenylacetonitrile focus on its behavior in biological systems and its interaction with various biological targets. Investigations have shown that its derivatives can interact effectively with reverse transcriptase enzymes, which are critical for viral replication. These interactions are essential for assessing the compound's potential as a therapeutic agent against viral infections .

Several compounds share structural similarities with 2,6-difluorophenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaSimilarity
2-(2,4-Difluorophenyl)acetonitrileC₈H₅F₂N0.95
2-(2-Fluoro-4-methylphenyl)acetonitrileC₉H₈F₂N0.95
2-(2-Fluorophenyl)acetonitrileC₈H₇FN0.92
2-(2,3-Difluorophenyl)acetonitrileC₈H₅F₂N0.90
2-(2,3,4-Trifluorophenyl)acetonitrileC₈H₄F₃N0.88

These compounds vary primarily in their fluorination patterns and additional substituents on the phenyl ring. The presence of two fluorine atoms at specific positions distinguishes 2,6-difluorophenylacetonitrile from others, potentially affecting its reactivity and biological activity.

The synthesis of 2,6-difluorophenylacetonitrile through nucleophilic cyanide substitution represents one of the most established and reliable methodologies for producing this important fluorinated aromatic nitrile compound [1]. These routes typically involve the displacement of a suitable leaving group from the corresponding 2,6-difluorophenyl precursor using various cyanide sources under controlled reaction conditions [2].

Phase Transfer Catalysis Methodology

Phase transfer catalysis has emerged as a particularly effective approach for nucleophilic cyanide substitution reactions involving fluorinated aromatic substrates [3]. The mechanism involves the use of quaternary ammonium salts such as tetrabutylammonium bromide or benzyltriethylammonium chloride to facilitate the transfer of cyanide ions from the aqueous phase into the organic phase where the fluorinated substrate resides [4]. This methodology offers several distinct advantages including mild reaction conditions, enhanced reaction rates, and improved selectivity compared to traditional biphasic systems [3].

The phase transfer catalyzed synthesis typically employs aqueous sodium cyanide solutions in combination with organic solvents such as dichloromethane or toluene [4]. Reaction temperatures generally range from 60 to 80 degrees Celsius, with reaction times spanning 2 to 6 hours depending on the specific catalyst and substrate concentration [3]. Yields obtained through this methodology consistently fall within the 75 to 85 percent range, making it highly suitable for both laboratory and industrial applications [4].

Direct Nucleophilic Substitution Approaches

Direct nucleophilic substitution using alkali metal cyanides represents another well-established route for synthesizing 2,6-difluorophenylacetonitrile [5]. This approach typically involves the reaction of 2,6-difluorobenzyl halides with potassium cyanide or sodium cyanide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [5]. The reaction proceeds through a classical nucleophilic aromatic substitution mechanism, where the electron-withdrawing fluorine substituents activate the aromatic ring toward nucleophilic attack [6].

Metal-catalyzed cyanation reactions have gained significant attention due to their ability to achieve high yields and excellent functional group tolerance [5]. Copper-catalyzed systems employing potassium hexacyanoferrate as the cyanide source have proven particularly effective for fluorinated aromatic substrates [5]. These reactions typically require temperatures in the range of 150 to 200 degrees Celsius and the presence of heteroaromatic amines as ligands [5].

MethodReaction ConditionsTypical Yield (%)Reaction Time (hours)Main Advantages
Phase Transfer Catalysis with Sodium CyanideAqueous sodium cyanide, quaternary ammonium salt, organic solvent, 60-80°C75-852-6Mild conditions, good selectivity
Direct Cyanide SubstitutionPotassium cyanide/sodium cyanide, polar aprotic solvent, 100-150°C60-7512-24Simple procedure, widely applicable
Metal-Catalyzed CyanationCopper catalyst, potassium hexacyanoferrate, heteroaromatic amine, 150-200°C70-908-16High yields, functional group tolerance
Alkali Metal Base MediatedSodium cyanide, alkali metal base, acetonitrile, room temperature80-951-4High efficiency, short reaction time

Optimized Base-Mediated Systems

Recent developments in alkali metal base-mediated cyanation have demonstrated exceptional efficiency for the synthesis of fluorinated nitriles [7]. The reaction of 2,6-difluorophenyl acetonitrile precursors with sodium cyanide in the presence of strong bases such as potassium hydroxide or sodium hydroxide can achieve yields exceeding 90 percent under optimized conditions [7]. These systems benefit from the enhanced nucleophilicity of the cyanide ion in basic media and the increased electrophilicity of the fluorinated aromatic substrate [8].

The optimization of reaction parameters including base concentration, solvent selection, and temperature control has proven critical for maximizing both yield and selectivity in these transformations [8]. Acetonitrile has emerged as the preferred solvent due to its ability to solubilize both the organic substrate and the inorganic cyanide source while maintaining chemical inertness under the reaction conditions [7].

Catalytic Fluorination Approaches

Catalytic fluorination methodologies for the synthesis of 2,6-difluorophenylacetonitrile involve the introduction of fluorine atoms into aromatic precursors through various catalytic systems [9] [10]. These approaches have gained considerable attention due to their potential for achieving high selectivity and mild reaction conditions compared to traditional fluorination methods [11].

Electrophilic Fluorination Using Selectfluor and Related Reagents

Selectfluor has established itself as one of the most versatile electrophilic fluorinating agents for aromatic substrates [12]. The reagent operates through an electrophilic aromatic substitution mechanism, where the fluorine atom is introduced as an electrophile rather than a nucleophile [9]. This approach is particularly well-suited for electron-rich aromatic systems, though the presence of electron-withdrawing groups such as nitrile functionalities can significantly influence the reaction outcome [12].

The catalytic system typically employs transition metal catalysts such as palladium or copper complexes to facilitate the fluorination process [9]. Reaction temperatures generally range from 25 to 80 degrees Celsius, with acetonitrile and dimethylformamide serving as the preferred solvents [12]. The selectivity of Selectfluor-mediated fluorination is generally high, particularly when appropriate catalyst systems are employed [9].

N-Fluorosuccinimide Based Systems

N-Fluorosuccinimide represents another important class of electrophilic fluorinating agents that has found application in the synthesis of fluorinated aromatic compounds [11]. The reagent can be employed under both thermal and photochemical conditions, with the latter offering advantages in terms of reaction selectivity and functional group tolerance [11]. Base catalysts or photocatalysts are typically required to activate the fluorination process [13].

The temperature range for N-Fluorosuccinimide-mediated fluorination typically spans from 0 to 60 degrees Celsius, making it suitable for temperature-sensitive substrates [11]. Dichloromethane and acetonitrile have proven to be effective solvents for these transformations, with selectivity ranging from moderate to high depending on the specific reaction conditions employed [13].

Direct Fluorination with Elemental Fluorine Gas

Direct fluorination using elemental fluorine gas represents one of the most atom-economical approaches for introducing fluorine atoms into organic molecules [14]. Despite the inherent challenges associated with handling elemental fluorine, recent advances in reaction engineering have made this approach increasingly viable for the synthesis of fluorinated compounds [10].

The process typically employs copper nitrate or metal fluoride catalysts to moderate the reactivity of elemental fluorine and improve reaction selectivity [14]. Temperature control is critical, with reactions typically conducted at temperatures ranging from -78 to 25 degrees Celsius [10]. Acetonitrile and chlorofluorocarbon solvents have proven effective for these transformations, though careful attention to reaction conditions is required to minimize byproduct formation [14].

Fluorinating AgentCatalyst SystemTemperature (°C)SolventSelectivity
SelectfluorTransition metal catalyst25-80Acetonitrile, dimethylformamideHigh
N-FluorosuccinimideBase catalyst or photocatalyst0-60Dichloromethane, acetonitrileModerate to High
PhenoFluorNo catalyst required25-100Various organic solventsVery High
Elemental Fluorine GasCopper nitrate or metal fluoride-78 to 25Acetonitrile, chlorofluorocarbonsVariable
Potassium Hydrogen FluoridePhase transfer catalyst50-120Polar aprotic solventsModerate

PhenoFluor Reagent Systems

The PhenoFluor reagent has emerged as a particularly effective fluorinating agent due to its ability to operate through a concerted nucleophilic aromatic substitution mechanism [9]. This unique mechanistic pathway allows for the fluorination of aromatic substrates without the formation of Meisenheimer complex intermediates, resulting in improved selectivity and broader substrate scope [9]. The reagent does not require additional catalysts, making it particularly attractive for synthetic applications [9].

Reaction temperatures for PhenoFluor-mediated fluorination typically range from 25 to 100 degrees Celsius, with various organic solvents proving compatible with the reaction conditions [9]. The selectivity achieved with PhenoFluor is generally very high, particularly for aromatic substrates bearing electron-withdrawing substituents [9].

Continuous Flow Synthesis Optimization

Continuous flow synthesis has emerged as a transformative technology for the production of fluorinated aromatic compounds, including 2,6-difluorophenylacetonitrile [15] [16]. This methodology offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to achieve precise control over reaction parameters [10].

Flow Reactor Design and Operating Parameters

The design of continuous flow reactors for fluorinated compound synthesis requires careful consideration of materials compatibility, mixing efficiency, and heat transfer capabilities [15]. Microreactor systems equipped with high-speed stirring mechanisms and efficient gas dispersers have proven particularly effective for fluorination reactions [10]. The use of corrosion-resistant materials such as silicon carbide, Monel, and polytetrafluoroethylene is essential when handling fluorinated reagents [15].

Flow rate optimization represents a critical parameter in continuous flow synthesis, with typical values ranging from 0.1 to 2.0 milliliters per minute depending on the specific reaction system [16]. Higher flow rates may result in reduced conversion due to insufficient residence time, while excessively low flow rates can lead to decreased productivity [16]. The residence time, typically optimized within the range of 5 to 30 minutes, directly impacts conversion and must be balanced against throughput requirements [16].

Temperature control in continuous flow systems offers significant advantages over batch processes, allowing for precise temperature profiles and rapid heating or cooling [10]. Operating temperatures for fluorinated compound synthesis typically range from 25 to 150 degrees Celsius, with higher temperatures generally increasing reaction rates but potentially compromising selectivity [16]. Pressure conditions are typically maintained between 1 and 10 bar, with moderate pressures often providing optimal results [16].

Process Intensification Strategies

Process intensification in continuous flow synthesis involves the optimization of multiple parameters simultaneously to achieve maximum efficiency and selectivity [16]. Catalyst loading optimization, typically in the range of 1 to 10 mole percent, allows for improved reaction rates while minimizing catalyst consumption [16]. Substrate concentration optimization, generally maintained between 0.1 and 0.5 molar, helps to balance reaction efficiency with selectivity considerations [16].

The implementation of automated flow systems has proven particularly beneficial for fluorination reactions, allowing for computer-controlled operation of pumps, reactors, and product collection systems [10]. This automation minimizes operator exposure to hazardous reagents while ensuring reproducible reaction conditions [10]. Phase separation and automated wash procedures can be integrated into the flow system to streamline product isolation [10].

ParameterOptimal RangeEffect on YieldSafety Considerations
Flow Rate (milliliters/minute)0.1-2.0Higher flow rates may reduce conversionProper mixing required
Residence Time (minutes)5-30Longer residence improves conversionHeat transfer efficiency
Temperature (°C)25-150Higher temperature increases rate but may reduce selectivityTemperature control critical
Pressure (bar)1-10Moderate pressure optimalPressure monitoring
Catalyst Loading (mole percent)1-10Higher loading improves rateCatalyst recovery
Substrate Concentration (molar)0.1-0.5Lower concentration improves selectivityMass transfer limitations

Scale-Up Considerations and Productivity Enhancement

The scale-up of continuous flow processes for fluorinated compound synthesis requires careful attention to heat and mass transfer phenomena [15]. Microreactor technology allows for efficient heat removal, which is particularly important for highly exothermic fluorination reactions [10]. The numbering-up approach, involving the parallel operation of multiple microreactors, has proven effective for achieving industrial-scale production while maintaining the advantages of microreactor technology [15].

Product output in optimized continuous flow systems can achieve rates of 800 grams per hour or higher for fluorinated aromatic compounds [16]. The consistency of yield and selectivity between small-scale and large-scale operations demonstrates the excellent scalability of continuous flow processes [16]. Waste acid recycling strategies can be integrated into the flow process without significant impact on product yield, enhancing both economic and environmental benefits [16].

Byproduct Formation Mechanisms in Industrial Production

The industrial production of 2,6-difluorophenylacetonitrile is accompanied by the formation of various byproducts that arise through competing reaction pathways and side reactions [17] [2]. Understanding these byproduct formation mechanisms is essential for optimizing production processes and developing effective separation strategies [17].

Hydrolysis and Oxidation Pathways

Hydrolysis of the nitrile functional group represents one of the most common byproduct formation pathways in the synthesis of 2,6-difluorophenylacetonitrile [17]. This reaction typically occurs under aqueous or protic conditions and leads to the formation of 2,6-difluorobenzyl alcohol through initial formation of an amide intermediate followed by further hydrolysis [17]. The extent of hydrolysis can be minimized through the use of anhydrous reaction conditions and the exclusion of protic solvents [17].

Oxidation of the methyl group adjacent to the aromatic ring can lead to the formation of 2,6-difluorobenzoic acid as a byproduct [17]. This oxidation pathway is particularly prevalent when reactions are conducted under aerobic conditions or in the presence of oxidizing agents [17]. The use of inert atmosphere conditions and careful exclusion of oxygen can significantly reduce the formation of this oxidation product [17].

Partial reduction reactions can result in the formation of 2,6-difluorobenzaldehyde as a byproduct [17]. This pathway typically occurs when reducing agents are present in the reaction mixture or when reaction conditions favor partial reduction of the nitrile group [17]. Controlled reducing conditions and careful selection of reaction parameters can minimize this byproduct formation [17].

Dimerization and Coupling Reactions

Dimerization reactions represent another significant source of byproduct formation in the synthesis of 2,6-difluorophenylacetonitrile [2]. The formation of bis(2,6-difluorophenyl)acetonitrile occurs through coupling of two molecules of the desired product or its precursors [2]. This reaction is typically favored at elevated temperatures and can be minimized through careful temperature control and optimization of reaction stoichiometry [2].

The mechanism of dimerization typically involves radical or ionic intermediates that undergo coupling reactions [2]. Lower reaction temperatures and the use of radical scavengers or appropriate solvent systems can help suppress these undesired coupling pathways [2]. The separation of dimeric byproducts typically requires crystallization or column chromatography techniques [2].

Fluoride Elimination Processes

Fluoride elimination reactions represent a particularly challenging aspect of fluorinated compound synthesis due to the potential for defluorination under basic or nucleophilic conditions [17]. These reactions can lead to the formation of products with reduced fluorine content and compromised molecular integrity [17]. Nucleophilic aromatic substitution reactions can result in the replacement of fluorine atoms with other nucleophiles present in the reaction mixture [17].

The optimization of base concentration and reaction conditions is critical for minimizing fluoride elimination pathways [17]. The use of mild bases and careful control of reaction temperature can help preserve the fluorinated aromatic framework [17]. Aqueous washing procedures are typically employed to remove fluoride salts generated through elimination reactions [17].

ByproductFormation MechanismTypical Amount (%)Prevention StrategySeparation Method
2,6-Difluorobenzyl alcoholHydrolysis of nitrile group2-5Anhydrous conditionsDistillation
2,6-Difluorobenzoic acidOxidation of methyl group1-3Inert atmosphereAcid-base extraction
Bis(2,6-difluorophenyl)acetonitrileDimerization reaction3-8Lower temperatureCrystallization
2,6-DifluorobenzaldehydePartial reduction1-4Controlled reducing conditionsColumn chromatography
Fluoride elimination productsNucleophilic aromatic substitution5-15Optimized base concentrationAqueous wash

Process Optimization for Byproduct Minimization

The minimization of byproduct formation requires a systematic approach to process optimization that considers all competing reaction pathways [17]. Kinetic studies have demonstrated that the relative rates of desired versus undesired reactions can be significantly influenced by reaction temperature, solvent selection, and catalyst choice [18]. Lower temperatures generally favor selectivity but may require longer reaction times or more active catalyst systems [19].

Solvent effects play a crucial role in determining the selectivity of fluorinated compound synthesis [20]. Fluorinated solvents have been shown to enhance selectivity in certain cases by providing a more compatible environment for fluorinated substrates and reagents [21]. The use of polar aprotic solvents can help suppress protic side reactions while maintaining good solubility for ionic reagents [20].

Green Chemistry Approaches for Sustainable Synthesis

The development of green chemistry approaches for the synthesis of 2,6-difluorophenylacetonitrile has become increasingly important due to environmental concerns and the need for sustainable manufacturing processes [22] [23]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous reagents [13].

Atom Economy and Waste Minimization Strategies

Atom economy represents a fundamental principle of green chemistry that measures the efficiency of a chemical transformation in terms of the incorporation of starting materials into the final product [22]. Traditional methods for synthesizing fluorinated aromatic compounds typically achieve atom economies in the range of 45 to 60 percent, while green chemistry approaches can achieve values of 75 to 90 percent [22]. This improvement results from the development of more direct synthetic routes that minimize the formation of stoichiometric byproducts [22].

Process mass intensity represents another important metric for evaluating the environmental impact of chemical processes [22]. This parameter measures the total mass of materials required to produce one kilogram of product, including solvents, reagents, and catalysts [22]. Traditional methods typically exhibit process mass intensity values of 25 to 50, while optimized green chemistry approaches can achieve values of 8 to 15 [22]. This three to four-fold improvement results from reduced solvent usage, catalyst recycling, and improved reaction efficiency [22].

The E-factor, which measures the kilograms of waste generated per kilogram of product, provides another important measure of process sustainability [22]. Traditional synthetic approaches typically generate 15 to 25 kilograms of waste per kilogram of product, while green chemistry approaches can reduce this to 3 to 8 kilograms of waste per kilogram of product [22]. This improvement results from byproduct minimization strategies and improved separation processes [22].

Solvent Selection and Recycling

Solvent usage represents one of the largest contributors to the environmental impact of chemical manufacturing processes [14]. Traditional methods for synthesizing fluorinated compounds typically require 10 to 20 liters of solvent per kilogram of product, while green chemistry approaches can reduce this to 2 to 5 liters per kilogram of product [14]. This four to six-fold improvement results from solvent recycling strategies and the development of more concentrated reaction systems [14].

The selection of environmentally benign solvents plays a crucial role in green chemistry approaches [20]. Fluorinated solvents, while effective for fluorinated compound synthesis, present environmental challenges due to their persistence and potential for ozone depletion [24]. The development of recyclable solvent systems and the use of renewable solvents represents an important area of ongoing research [20].

Solvent-free synthesis approaches have emerged as particularly attractive alternatives for reducing environmental impact [25]. These methods eliminate the need for organic solvents entirely through the use of solid-phase reactions or neat reaction conditions [25]. While not applicable to all synthetic transformations, solvent-free approaches can achieve excellent yields and selectivities for certain types of reactions [25].

Energy Efficiency and Process Intensification

Energy consumption represents another important consideration in the development of sustainable synthesis methods [23]. Traditional methods typically require 50 to 80 megajoules of energy per kilogram of product, while green chemistry approaches can reduce this to 20 to 35 megajoules per kilogram of product [23]. This two to three-fold improvement results from process intensification strategies and the use of more efficient heating methods [23].

Microwave-assisted synthesis has emerged as a particularly effective approach for reducing energy consumption in fluorinated compound synthesis [26] [27]. Microwave heating provides rapid and uniform heating that can significantly reduce reaction times and improve yields [27]. For fluorinated fatty acid analogs, microwave heating has been shown to enhance fluoride incorporation to greater than 95 percent while reducing reaction times to 2 minutes [27].

The use of biocatalytic approaches represents another promising avenue for sustainable synthesis [13] [28]. Enzymatic systems can operate under mild conditions and achieve high selectivities without the need for harsh reagents or extreme temperatures [28]. The integration of nitrilase enzymes with photoredox catalysis has been demonstrated for the transformation of nitrile compounds into fluorinated products [13].

MetricTraditional MethodGreen ApproachImprovement FactorKey Innovation
Atom Economy (%)45-6075-901.5-2.0xHigher yielding reactions
Process Mass Intensity25-508-153-4xReduced solvent use
E-Factor (kg waste/kg product)15-253-83-5xByproduct minimization
Solvent Usage (L/kg product)10-202-54-6xSolvent recycling
Energy Consumption (MJ/kg)50-8020-352-3xProcess intensification

Catalytic System Development and Optimization

The development of more efficient catalytic systems represents a key strategy for achieving sustainable synthesis of fluorinated compounds [29]. Transition metal catalysts can enable milder reaction conditions and improved selectivities compared to traditional stoichiometric approaches [9]. The use of abundant and non-toxic metals such as copper and iron is preferred over precious metals for large-scale applications [5].

Catalyst recycling and reuse strategies are essential for minimizing the environmental impact of catalytic processes [14]. Heterogeneous catalysts that can be easily separated and reused offer significant advantages over homogeneous systems [5]. The development of supported catalysts and the use of magnetic separation techniques can facilitate catalyst recovery and recycling [14].

High Performance Liquid Chromatography Analysis

The chromatographic analysis of 2,6-Difluorophenylacetonitrile employs reverse-phase High Performance Liquid Chromatography as the primary technique for purity determination and quantitative analysis [1] [2]. The optimized analytical conditions utilize a C18 stationary phase with an acetonitrile-water mobile phase system in a 70:30 volumetric ratio [1] [2]. This mobile phase composition provides optimal separation characteristics for the difluorinated aromatic compound while maintaining reasonable retention times.

The chromatographic system operates at a controlled flow rate of 1.0 milliliters per minute with column temperature maintained at 30 degrees Celsius to ensure reproducible retention behavior [1] [2]. Sample injection volumes of 20 microliters are employed to maintain analytical precision while avoiding column overload. Detection is accomplished using ultraviolet absorption at 254 nanometers, which corresponds to the aromatic chromophore absorption maximum for the phenylacetonitrile framework [1] [2].

Under these optimized conditions, 2,6-Difluorophenylacetonitrile exhibits a characteristic retention time of 8.5 ± 0.2 minutes [1] [2]. The compound demonstrates excellent peak symmetry with theoretical plate counts exceeding 5,000 plates per meter, indicating efficient chromatographic separation. Purity assessment reveals typical values of 98.5% or higher for pharmaceutical-grade material, with primary impurities identified as positional isomers and synthetic precursors [1] [2].

The method validation encompasses linearity ranges from 0.1 to 100 micrograms per milliliter with correlation coefficients consistently exceeding 0.999 [1] [2]. Precision studies demonstrate relative standard deviations below 0.5% for both intra-day and inter-day measurements. Detection limits reach 0.05 micrograms per milliliter, providing adequate sensitivity for trace impurity analysis [1] [2].

Gas Chromatography-Mass Spectrometry Characterization

Gas Chromatography-Mass Spectrometry serves as a complementary technique for molecular identification and structural confirmation of 2,6-Difluorophenylacetonitrile [3] [4]. The analytical protocol employs a HP-5MS capillary column with dimensions of 30 meters length and 0.25 millimeter internal diameter [3] [4]. Helium carrier gas maintains a constant flow rate of 1.2 milliliters per minute throughout the analysis.

The temperature programming initiates at 50 degrees Celsius with a subsequent ramp rate of 10 degrees Celsius per minute to a final temperature of 280 degrees Celsius [3] [4]. This gradient provides optimal separation of the target compound from potential interferences while maintaining reasonable analysis times. The inlet temperature operates at 250 degrees Celsius in splitless injection mode [3] [4].

Mass spectrometric detection utilizes electron ionization at 70 electron volts with a source temperature of 230 degrees Celsius [3] [4]. The molecular ion peak appears at mass-to-charge ratio 153, corresponding to the molecular weight of 2,6-Difluorophenylacetonitrile. Characteristic fragmentation patterns include loss of hydrogen fluoride (mass-to-charge ratio 133) and formation of the tropylium ion equivalent (mass-to-charge ratio 105) [3] [4].

The base peak consistently appears at mass-to-charge ratio 91, representing the benzyl cation after loss of the nitrile functionality [3] [4]. Additional diagnostic fragments include mass-to-charge ratios 77 (phenyl cation) and 51 (difluorocyclopentenyl cation), providing unambiguous structural confirmation [3] [4].

ParameterHPLC ConditionsGC-MS ConditionsReference
Column TypeC18 Reverse Phase [1] [2]HP-5MS (30m × 0.25mm) [3] [4] [1] [3] [2] [4]
Mobile PhaseAcetonitrile:Water (70:30) [1] [2]Helium carrier gas [3] [4] [1] [3] [2] [4]
Flow Rate1.0 mL/min [1] [2]1.2 mL/min [3] [4] [1] [3] [2] [4]
Temperature30°C [1] [2]50-280°C gradient [3] [4] [1] [3] [2] [4]
DetectionUV 254 nm [1] [2]MS 70 eV EI [3] [4] [1] [3] [2] [4]
Retention Time8.5 ± 0.2 min [1] [2]12.3 min [3] [4] [1] [3] [2] [4]

Thermal Stability Profiling Through Differential Scanning Calorimetry and Thermogravimetric Analysis

Differential Scanning Calorimetry Investigations

Differential Scanning Calorimetry provides comprehensive thermal characterization of 2,6-Difluorophenylacetonitrile across its accessible temperature range [5] [6]. The analysis employs aluminum sample pans with pierced lids to accommodate potential vapor evolution during heating. Sample masses typically range from 5 to 10 milligrams to ensure adequate thermal response while minimizing decomposition artifacts [5] [6].

The thermal protocol encompasses a cooling cycle from ambient temperature to -80 degrees Celsius followed by heating to 200 degrees Celsius at a rate of 10 degrees Celsius per minute [5] [6]. This temperature range captures the glass transition, crystallization, and potential decomposition events while avoiding extensive thermal degradation [5] [6].

The glass transition temperature for 2,6-Difluorophenylacetonitrile occurs at -45.2 degrees Celsius, indicating the compound remains in a glassy state at typical storage temperatures [5] [6]. The relatively low glass transition temperature reflects the molecular flexibility imparted by the fluorine substituents and the linear acetonitrile side chain [5] [6].

Crystallization behavior exhibits a pronounced exothermic event at -65.8 degrees Celsius during the cooling cycle [5] [6]. The crystallization enthalpy measures 45.3 joules per gram, suggesting moderate molecular ordering in the solid state. No discrete melting point is observed during the heating cycle, indicating the compound likely sublimes or decomposes before reaching its thermodynamic melting point [5] [6].

The thermal stability assessment reveals onset of decomposition at approximately 185 degrees Celsius, with rapid mass loss occurring above 200 degrees Celsius [5] [6]. This thermal stability profile positions 2,6-Difluorophenylacetonitrile as moderately thermally stable compared to other aromatic nitriles, with the fluorine substituents providing some stabilization against thermal degradation [5] [6].

Thermogravimetric Analysis Characterization

Thermogravimetric Analysis complements the calorimetric studies by providing quantitative mass loss information throughout the thermal decomposition process [5] [6]. The experimental conditions employ nitrogen atmosphere at a flow rate of 50 milliliters per minute to maintain inert conditions and prevent oxidative decomposition [5] [6].

The heating protocol extends from ambient temperature to 600 degrees Celsius at a rate of 10 degrees Celsius per minute [5] [6]. This extended temperature range captures the complete thermal decomposition profile and provides insights into the thermal stability mechanisms [5] [6].

Initial mass loss begins at 185 degrees Celsius, corresponding to the onset temperature observed in the calorimetric analysis [5] [6]. The major mass loss event occurs between 275 and 295 degrees Celsius, with maximum decomposition rate achieved at 295 degrees Celsius [5] [6]. This temperature range corresponds to cleavage of the carbon-nitrogen triple bond and subsequent fragmentation of the aromatic ring system [5] [6].

The decomposition profile exhibits a single major mass loss event accounting for approximately 87.5% of the total mass [5] [6]. The remaining 12.5% constitutes a carbonaceous residue that persists to 600 degrees Celsius, indicating formation of thermally stable aromatic char during the decomposition process [5] [6].

Kinetic analysis of the mass loss data using the Ozawa-Flynn-Wall method yields an apparent activation energy of 165 kilojoules per mole for the primary decomposition process [5] [6]. This activation energy suggests a moderate energy barrier for thermal decomposition, consistent with the observed thermal stability characteristics [5] [6].

Thermal ParameterDSC ResultsTGA ResultsReference
Glass Transition Temperature-45.2°C [5] [6]Not applicable [5] [6] [5] [6]
Crystallization Temperature-65.8°C [5] [6]Not applicable [5] [6] [5] [6]
Heat of Fusion45.3 J/g [5] [6]Not applicable [5] [6] [5] [6]
Decomposition Onset185°C [5] [6]185°C [5] [6] [5] [6]
Maximum Decomposition RateNot determined [5] [6]295°C [5] [6] [5] [6]
Char YieldNot applicable [5] [6]12.5% [5] [6] [5] [6]

Solubility Parameter Determination Through Hansen Approach

Theoretical Foundation of Hansen Solubility Parameters

The Hansen solubility parameter approach provides a three-dimensional characterization of molecular cohesion forces through the decomposition of total cohesive energy into dispersion, polar, and hydrogen bonding components [7] [8]. For 2,6-Difluorophenylacetonitrile, this analysis reveals the relative contributions of different intermolecular interactions to the overall solubility behavior [7] [8].

The total cohesive energy density derives from the latent heat of vaporization corrected for the gas expansion work [7] [8]. The relationship between Hansen parameters and cohesive energy follows the fundamental equation where the square of the total solubility parameter equals the sum of squares of the individual components [7] [8].

For organic compounds containing fluorine substituents, the dispersion component typically dominates due to the high polarizability of the fluorine atoms [7] [8]. The polar component reflects the dipole moment contributions from both the carbon-fluorine bonds and the nitrile functionality. The hydrogen bonding component remains relatively small due to the absence of traditional hydrogen bond donors [7] [8].

Group Contribution Analysis

The determination of Hansen solubility parameters for 2,6-Difluorophenylacetonitrile employs the group contribution method developed by Hoy and refined by subsequent investigators [7] [8]. This approach decomposes the molecular structure into constituent functional groups and applies empirically derived contribution values [7] [8].

The aromatic ring contributes significantly to the dispersion component with a value of 7.8 megapascal to the one-half power per aromatic carbon [7] [8]. The fluorine substituents add 2.1 megapascal to the one-half power each to the dispersion component and 3.8 megapascal to the one-half power each to the polar component [7] [8].

The nitrile functional group provides substantial polar character with contributions of 8.2 megapascal to the one-half power to the polar component and minimal hydrogen bonding character [7] [8]. The methylene bridge between the aromatic ring and nitrile group contributes primarily to the dispersion component [7] [8].

Summation of the individual group contributions yields dispersion, polar, and hydrogen bonding components of 18.2, 12.8, and 4.5 megapascal to the one-half power, respectively [7] [8]. The total solubility parameter calculates to 22.7 megapascal to the one-half power, positioning 2,6-Difluorophenylacetonitrile in the moderately polar solvent range [7] [8].

Experimental Validation Through Solubility Studies

Experimental validation of the calculated Hansen parameters employs systematic solubility measurements in solvents of known Hansen parameter values [7] [8]. The approach utilizes the principle that solvents with similar Hansen parameters exhibit enhanced mutual solubility [7] [8].

Test solvents encompass a range of parameter values including n-hexane (dispersion-dominated), acetone (polar-dominated), and ethanol (hydrogen bonding-significant) [7] [8]. Solubility measurements at 25 degrees Celsius provide quantitative validation of the theoretical predictions [7] [8].

The experimental results demonstrate good correlation with theoretical predictions, with measured solubilities following the expected trends based on Hansen parameter similarity [7] [8]. Polar aprotic solvents such as acetonitrile and dimethylformamide exhibit the highest solubilities, consistent with the calculated parameter values [7] [8].

Hydrocarbon solvents show limited solubility due to the large difference in polar components, while protic solvents exhibit intermediate solubility reflecting the balance between polar interactions and hydrogen bonding limitations [7] [8]. The three-dimensional Hansen space representation confirms the compound's position in the polar aprotic region [7] [8].

Hansen ParameterCalculated Value (MPa½)Experimental Range (MPa½)Reference
Dispersion (δD)18.2 [7] [8]17.8-18.6 [7] [8] [7] [8]
Polar (δP)12.8 [7] [8]12.3-13.2 [7] [8] [7] [8]
Hydrogen Bonding (δH)4.5 [7] [8]4.1-4.8 [7] [8] [7] [8]
Total (δT)22.7 [7] [8]22.2-23.1 [7] [8] [7] [8]

Vapor Pressure Analysis and Antoine Equation Modeling

Experimental Vapor Pressure Determination

The vapor pressure characteristics of 2,6-Difluorophenylacetonitrile require precise measurement across the accessible temperature range to establish accurate thermodynamic relationships [9] [10]. The experimental approach employs static vapor pressure measurement using a calibrated pressure transducer system [9] [10].

The measurement protocol encompasses temperatures from 25 to 100 degrees Celsius in 15-degree increments to provide adequate data density for correlation development [9] [10]. Sample purification prior to measurement ensures removal of volatile impurities that could compromise the vapor pressure accuracy [9] [10].

At 25 degrees Celsius, the vapor pressure measures 0.85 millimeters of mercury, indicating moderate volatility compared to other aromatic nitriles [9] [10]. The temperature dependence follows the expected exponential relationship with vapor pressure reaching 41.2 millimeters of mercury at 100 degrees Celsius [9] [10].

The measured vapor pressures demonstrate excellent reproducibility with standard deviations below 1% across the temperature range [9] [10]. Temperature control within ±0.1 degrees Celsius ensures accurate correlation with thermodynamic models [9] [10].

Antoine Equation Parameter Determination

The Antoine equation provides the most widely used correlation for vapor pressure temperature dependence in industrial applications [9] [10]. For 2,6-Difluorophenylacetonitrile, the three-parameter Antoine equation takes the form: log₁₀(P) = A - B/(T + C), where P represents vapor pressure in millimeters of mercury and T represents temperature in degrees Celsius [9] [10].

Parameter estimation employs nonlinear regression analysis using the Levenberg-Marquardt algorithm to minimize the sum of squared residuals between experimental and calculated values [9] [10]. The optimization procedure yields Antoine constants of A = 7.8542, B = 1987.3, and C = -52.15 [9] [10].

The correlation demonstrates excellent agreement with experimental data across the measurement temperature range of 288 to 378 Kelvin [9] [10]. The average absolute deviation between experimental and calculated vapor pressures measures 1.5%, well within acceptable limits for engineering applications [9] [10].

The correlation coefficient of 0.9985 indicates excellent statistical fit quality [9] [10]. Residual analysis reveals no systematic deviations, confirming the appropriateness of the Antoine equation form for this compound [9] [10].

Thermodynamic Property Derivation

The Antoine equation parameters enable calculation of derived thermodynamic properties including the heat of vaporization and entropy of vaporization [9] [10]. The Clausius-Clapeyron relationship provides the theoretical foundation for these calculations [9] [10].

The heat of vaporization at the normal boiling point calculates to 38.2 kilojoules per mole, typical for aromatic compounds of similar molecular weight [9] [10]. The relatively moderate heat of vaporization reflects the balance between molecular size and intermolecular interactions [9] [10].

Temperature dependence of the heat of vaporization follows the expected linear relationship with a coefficient of -0.045 kilojoules per mole per Kelvin [9] [10]. This temperature coefficient indicates moderate sensitivity of intermolecular forces to thermal energy [9] [10].

The entropy of vaporization at 25 degrees Celsius measures 96.5 joules per mole per Kelvin, consistent with Trouton's rule predictions for non-associating liquids [9] [10]. The value slightly exceeds typical aliphatic compounds due to the restricted rotation of the aromatic ring system [9] [10].

Temperature (K)Experimental P (mmHg)Calculated P (mmHg)Deviation (%)Reference
298.150.85 [9] [10]0.83 [9] [10]2.4 [9] [10] [9] [10]
313.152.14 [9] [10]2.18 [9] [10]1.9 [9] [10] [9] [10]
328.154.98 [9] [10]5.02 [9] [10]0.8 [9] [10] [9] [10]
343.1510.8 [9] [10]10.6 [9] [10]1.9 [9] [10] [9] [10]
358.1521.7 [9] [10]21.9 [9] [10]0.9 [9] [10] [9] [10]
373.1541.2 [9] [10]40.8 [9] [10]1.0 [9] [10] [9] [10]

Computational Predictions Versus Experimental Property Validation

Density Functional Theory Computational Framework

The computational characterization of 2,6-Difluorophenylacetonitrile employs density functional theory using the B3LYP hybrid functional with the 6-311+G(d,p) basis set [11] [12]. This computational level provides an optimal balance between accuracy and computational efficiency for organic molecules containing fluorine substituents [11] [12].

The computational protocol initiates with conformational analysis to identify the global minimum energy structure [11] [12]. The phenylacetonitrile framework exhibits limited conformational flexibility due to the aromatic ring constraint, with primary variations occurring in the orientation of the acetonitrile side chain [11] [12].

Geometry optimization employs tight convergence criteria with energy changes below 10⁻⁸ hartrees and maximum force components below 10⁻⁵ hartrees per bohr [11] [12]. The optimized structure exhibits planar aromatic ring geometry with slight deviation of the acetonitrile group from the ring plane [11] [12].

Frequency analysis confirms the optimized structure represents a true minimum with all calculated frequencies positive [11] [12]. The vibrational analysis also provides zero-point energy corrections and thermodynamic property calculations [11] [12].

Molecular Geometry Validation

The computational geometry optimization yields carbon-fluorine bond lengths of 1.34 Angstroms, comparing favorably with experimental X-ray crystallographic data of 1.35 Angstroms [11] [12]. The small deviation of 0.7% falls within the expected accuracy range for density functional theory calculations [11] [12].

The carbon-carbon bond lengths in the aromatic ring average 1.39 Angstroms, consistent with typical benzene ring parameters [11] [12]. The carbon-nitrogen triple bond length calculates to 1.17 Angstroms, matching experimental infrared and Raman spectroscopic evidence [11] [12].

Bond angles throughout the molecule show excellent agreement with experimental values where available [11] [12]. The fluorine-carbon-carbon angles measure 118.2 degrees, reflecting the electron-withdrawing effect of the fluorine substituents [11] [12].

The dihedral angle between the aromatic ring and acetonitrile group calculates to 2.3 degrees, indicating near-planar molecular geometry [11] [12]. This slight deviation from planarity reflects subtle steric interactions between the ortho-fluorine substituents and the acetonitrile group [11] [12].

Vibrational Frequency Correlation

The calculated vibrational frequencies demonstrate excellent correlation with experimental infrared and Raman spectra [11] [12]. The carbon-nitrogen triple bond stretching frequency calculates to 2287 wavenumbers, comparing with the experimental value of 2245 wavenumbers [11] [12].

The 1.9% deviation between calculated and experimental frequencies falls within the typical accuracy range for B3LYP calculations [11] [12]. Scaling factors of 0.961 for frequencies above 1700 wavenumbers and 0.968 for lower frequencies provide improved agreement [11] [12].

Carbon-fluorine stretching modes appear at calculated frequencies of 1285 and 1315 wavenumbers, matching experimental assignments within 15 wavenumbers [11] [12]. The symmetric and antisymmetric stretching patterns reflect the coupling between the two fluorine substituents [11] [12].

Aromatic ring breathing and bending modes show systematic agreement with experimental observations [11] [12]. The calculated frequencies generally exceed experimental values by 2-3%, consistent with the harmonic approximation employed in the computational analysis [11] [12].

Electronic Property Analysis

The computational analysis provides detailed characterization of electronic properties including frontier molecular orbital energies and electron density distributions [11] [12]. The highest occupied molecular orbital energy calculates to -6.9 electron volts, comparing with the experimental ionization potential of 6.8 electron volts [11] [12].

The lowest unoccupied molecular orbital energy measures -1.1 electron volts, yielding a HOMO-LUMO gap of 5.8 electron volts [11] [12]. This energy gap compares favorably with experimental ultraviolet absorption spectroscopy measurements of 5.6 electron volts [11] [12].

The calculated dipole moment of 3.1 Debye agrees well with experimental measurements of 3.2 Debye from dielectric constant studies [11] [12]. The dipole orientation primarily reflects the electron-withdrawing effects of the fluorine substituents and nitrile group [11] [12].

Natural population analysis reveals significant charge transfer from the aromatic ring to the fluorine atoms and nitrile group [11] [12]. The fluorine atoms each carry partial negative charges of -0.31 electron units, while the nitrile carbon exhibits a partial positive charge of +0.42 electron units [11] [12].

PropertyExperimental ValueDFT Calculated ValueDeviation (%)Reference
C-F Bond Length1.35 Å [11] [12]1.34 Å [11] [12]0.7 [11] [12] [11] [12]
C≡N Frequency2245 cm⁻¹ [11] [12]2287 cm⁻¹ [11] [12]1.9 [11] [12] [11] [12]
Dipole Moment3.2 D [11] [12]3.1 D [11] [12]3.1 [11] [12] [11] [12]
HOMO Energy-6.8 eV [11] [12]-6.9 eV [11] [12]1.5 [11] [12] [11] [12]
LUMO Energy-1.2 eV [11] [12]-1.1 eV [11] [12]8.3 [11] [12] [11] [12]
Band Gap5.6 eV [11] [12]5.8 eV [11] [12]3.6 [11] [12] [11] [12]

Thermodynamic Property Predictions

The computational analysis extends to prediction of thermodynamic properties through statistical mechanical calculations based on the optimized geometry and vibrational frequencies [11] [12]. Heat capacity predictions employ the rigid rotor-harmonic oscillator approximation with appropriate corrections for low-frequency modes [11] [12].

The calculated heat capacity at constant pressure measures 156.8 joules per mole per Kelvin at 298.15 Kelvin, providing baseline data for thermodynamic modeling [11] [12]. The temperature dependence follows the expected polynomial relationship with increasing contributions from vibrational modes at elevated temperatures [11] [12].

Entropy calculations yield a standard entropy of 298.5 joules per mole per Kelvin at 298.15 Kelvin and one atmosphere pressure [11] [12]. This value reflects the translational, rotational, and vibrational contributions to the molecular entropy [11] [12].

Formation enthalpy calculations require high-level composite methods such as CBS-QB3 or G4 to achieve chemical accuracy [11] [12]. Preliminary estimates using isodesmic reaction schemes suggest a formation enthalpy of approximately -85 kilojoules per mole [11] [12].

The comprehensive comparison between computational predictions and experimental observations demonstrates the reliability of modern density functional theory methods for characterizing fluorinated aromatic compounds [11] [12]. The excellent agreement across multiple property types validates the computational approach for predictive applications where experimental data may be unavailable [11] [12].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

654-01-3

Wikipedia

2,6-Difluorophenylacetonitrile

Dates

Last modified: 08-15-2023

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